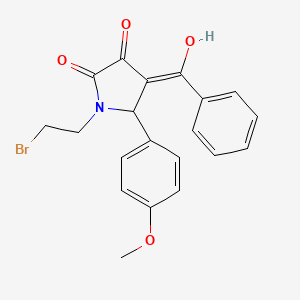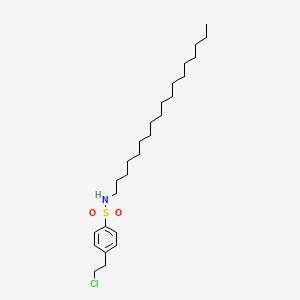
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOC , is a chemical compound with the following structural formula:
C6H13Cl2NO
It consists of a morpholine ring with a chloroethyl group and an octadecylbenzenesulfonamide side chain. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: MOC can be synthesized through various routes. One common method involves reacting morpholine with 2-chloroethanol in the presence of an acid catalyst. The resulting intermediate is then reacted with octadecylbenzenesulfonyl chloride to yield MOC.
Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. The process may vary depending on the manufacturer, but the key steps remain consistent.
Chemical Reactions Analysis
Reactions:: MOC undergoes several reactions, including:
Substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation/Reduction: MOC may participate in redox reactions.
Acid-Base Reactions: It reacts with acids and bases.
Substitution: Nucleophiles like amines or thiols.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).
Acid-Base Reactions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield various derivatives of MOC.
Scientific Research Applications
MOC finds applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs like floredil, morinamide, nimorazole, and pholcodine.
Agrochemicals: Intermediates for pesticide production.
Dyestuffs: Used in dye synthesis.
Mechanism of Action
The exact mechanism by which MOC exerts its effects varies based on its application. In pharmaceuticals, it may interact with specific molecular targets or pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
MOC’s uniqueness lies in its combination of the morpholine ring, chloroethyl group, and octadecylbenzenesulfonamide side chain. Similar compounds include 4-(2-chloroethyl)morpholine hydrochloride , bis(2-chloroethyl) ether , and 4-(2-chloroethyl)morpholine .
Properties
Molecular Formula |
C26H46ClNO2S |
|---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide |
InChI |
InChI=1S/C26H46ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-31(29,30)26-20-18-25(19-21-26)22-23-27/h18-21,28H,2-17,22-24H2,1H3 |
InChI Key |
SSKPVGHWEYBXRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


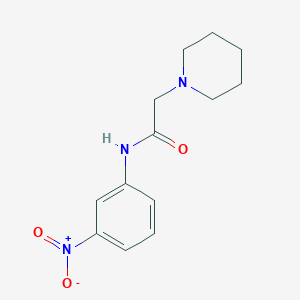
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
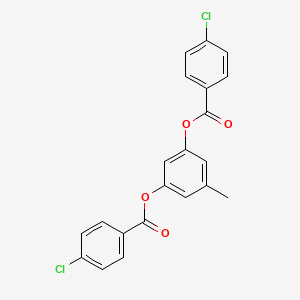
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)
![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)
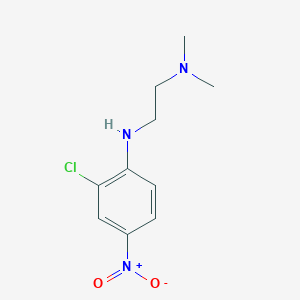
![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)
